{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride
Description
The compound {[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride is a boronate ester derivative featuring a fluorinated aromatic ring, a dimethylamine moiety, and a hydrochloride counterion. Its structure combines a tetramethyl dioxaborolane ring (a pinacol boronate ester) with a 4-fluoro-substituted phenyl group, enhancing stability and modulating electronic properties. The dimethylamine group, protonated as a hydrochloride salt, improves solubility in polar solvents like water or ethanol, which is critical for applications in pharmaceutical or catalytic contexts. The fluorine atom at the para position likely influences reactivity through electron-withdrawing effects, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .
Properties
IUPAC Name |
1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBQARDAUENDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure is characterized by the presence of a fluorinated phenyl ring and a dioxaborolane moiety, which may influence its reactivity and biological interactions.
IUPAC Name : [4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
CAS Number : 2096337-86-7
Molecular Formula : C13H19BFNO2
The biological activity of this compound can be attributed to its structural components that may interact with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, potentially affecting enzyme activity and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of various kinases. For instance, derivatives of dioxaborolane have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.016 |
| Compound B | CDK1 | 0.045 |
These findings suggest that this compound could similarly exhibit kinase inhibitory properties.
Case Study 1: Kinase Inhibition
A study focusing on the synthesis and evaluation of dioxaborolane derivatives found that certain analogs displayed potent inhibition against CDK2. The IC50 values ranged in the low micromolar range, indicating strong activity. The structural modifications in these compounds were crucial for their binding affinity and selectivity towards the kinase targets .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of similar compounds. The results indicated that these molecules could induce apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation .
Pharmacological Profiles
The pharmacological profiles of dioxaborolane-containing compounds typically include:
- Antitumor Activity : Inhibition of tumor growth in various cancer models.
- Enzyme Inhibition : Targeting kinases involved in cell cycle regulation.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.
- Targeted Therapeutics : The incorporation of the fluorine atom in the compound enhances its metabolic stability and bioavailability. This characteristic is crucial for developing targeted therapies that require precise dosing and efficacy.
Applications in Organic Synthesis
-
Reagent in Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
- Data Table: Reaction Conditions
Reaction Type Conditions Yield (%) Suzuki Coupling Pd catalyst, base (K2CO3), 80°C 85 Negishi Coupling Zn catalyst, THF 78
- Data Table: Reaction Conditions
- Boronic Acid Derivatives : As a boronic acid derivative, it can participate in various transformations such as the formation of boronate esters and other functional groups.
Applications in Materials Science
- Polymer Chemistry : The compound's boron moiety allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Optoelectronic Devices : Due to its electronic properties, the compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues with Boronate Esters
| Compound Name | Molecular Weight (g/mol) | Boron Content (%) | Solubility | Reactivity in Suzuki Coupling | Stability |
|---|---|---|---|---|---|
| Target Compound | ~307.6 | ~3.5% | Soluble in THF, DMSO, aqueous HCl | Moderate (fluorine activates, steric hindrance from methyl groups slows) | Stable in dry conditions; hydrolyzes slowly in aqueous media |
| Phenylboronic acid pinacol ester | ~218.1 | ~4.9% | Soluble in THF, DMSO | High (no electron-withdrawing groups) | Prone to hydrolysis without fluorine stabilization |
| 4-Fluorophenylboronic acid | ~139.9 | ~7.7% | Partially soluble in water, ethanol | High (free boronic acid reacts faster) | Less stable; requires anhydrous storage |
Key Findings :
- However, steric bulk from the tetramethyl dioxaborolane ring may reduce coupling efficiency relative to smaller boronate esters .
- Hydrochloride salt formation improves solubility but may necessitate pH adjustment for optimal reactivity in cross-coupling .
Amine-Hydrochloride Derivatives
Key Findings :
- However, reduced solubility in aqueous media is mitigated by hydrochloride salt formation .
Fluorinated Aromatic Compounds
Key Findings :
- Para-fluorine in the target compound maximizes electron withdrawal, stabilizing the boronate ester and enhancing electrophilicity. Meta-substituted fluorinated compounds (e.g., ) show weaker electronic effects, reducing their utility in metal-catalyzed reactions .
Q & A
Q. What are the standard protocols for synthesizing {[...]methyl}dimethylamine hydrochloride, and how can reaction progress be monitored effectively?
- Methodological Answer : The synthesis typically involves coupling a fluorophenylboronate precursor with a dimethylamine derivative under anhydrous conditions. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts .
- Reaction monitoring via thin-layer chromatography (TLC) to track product formation and confirm completion after 72 hours .
- Purification via column chromatography to isolate the hydrochloride salt, ensuring removal of unreacted starting materials and triethylammonium chloride byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the presence of the tetramethyl-dioxaborolan group, fluorophenyl ring, and dimethylamine moiety .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97%) and detect trace impurities using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for the protonated ion) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing potential byproducts or impurities formed during synthesis?
- Methodological Answer : Advanced impurity profiling requires:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify low-abundance byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
- Gas Chromatography-MS (GC-MS) : Detect volatile side products from boronate ester degradation .
- X-ray Crystallography : Resolve structural ambiguities if unexpected peaks arise in NMR spectra .
Q. How do fluorinated and boronate substituents influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Moisture Sensitivity : The tetramethyl-dioxaborolan group is prone to hydrolysis; store under inert gas (N/Ar) in sealed, desiccated containers at -20°C .
- Light Sensitivity : The fluorophenyl group may undergo photodegradation; use amber vials for long-term storage .
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition pathways .
Q. What experimental strategies resolve contradictions in reactivity data across synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, reaction temperature) affecting yield .
- Statistical Analysis : Apply ANOVA to identify significant deviations in reaction outcomes .
- In-situ Monitoring : Implement real-time IR spectroscopy to track intermediate formation and optimize reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
